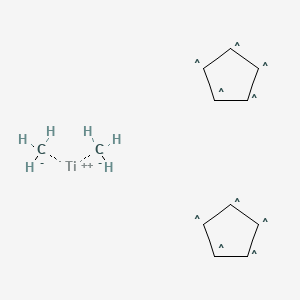
双(环戊二烯基)二甲基钛
描述
Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis Reagent or Dimethyltitanocene, is a compound with the molecular formula C12H16Ti . It is a reagent of low basicity and acidity .
Synthesis Analysis
The synthesis of Bis(cyclopentadienyl)dimethyltitanium involves a solution of Methyllithium in Et2O added dropwise to a suspension of Dichlorobis(cyclopentadienyl)titanium in Et2O cooled in an ice bath . After 1 hour, the reaction mixture is quenched with ice water, and the ether layer is separated, dried over MgSO4, filtered, and evaporated. The resulting bright orange crystals of the reagent are obtained in 95% yield .Molecular Structure Analysis
The molecular structure of Bis(cyclopentadienyl)dimethyltitanium is represented by the InChI=1S/2C5H5.2CH3.Ti/c21-2-4-5-3-1;;;/h21-5H;21H3;/q4-1;+4 . The compound has a molecular weight of 208.12 g/mol .Chemical Reactions Analysis
Bis(cyclopentadienyl)dimethyltitanium is useful for the methylenation of carbonyl compounds. It methylenates highly enolizable ketones, esters, and lactones, including aldonolactones and acid-labile substrates. Homologs of the reagent perform carbonyl alkylidenations. It reacts with alkynes and nitriles and can initiate the ring-opening metathesis polymerization of strained cyclic alkenes .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)dimethyltitanium is an orange crystal that is soluble in most aprotic organic solvents, such as Et2O, THF, CH2Cl2, toluene, and hexanes . It has a melting point greater than 90°C . The compound has a molecular weight of 208.12 g/mol, and it does not form hydrogen bonds .科学研究应用
Application in C-C Bond Formation (Olefination)
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is used in the formation of carbon-carbon (C-C) bonds, specifically in olefination .
Methods of Application
The compound is typically used in solution form, such as a 5 wt.% solution in toluene . The exact experimental procedures and technical details would depend on the specific reaction being carried out.
Results or Outcomes
The outcomes of these reactions would also depend on the specific reaction conditions and reactants used. However, the use of Bis(cyclopentadienyl)dimethyltitanium in these reactions is typically aimed at facilitating the formation of C-C bonds .
Application in Palladium-Catalyzed Cross-Coupling Reactions
Specific Scientific Field
This application is in the field of Organometallic Chemistry .
Summary of the Application
Bis(cyclopentadienyl)diaryltitanium compounds have been used in Sonogashira-type cross-coupling reactions involving terminal alkynes .
Methods of Application
Diaryltitanocenes were synthesized using titanocene dichloride with lithium intermediates derived from aryl iodide. The reactions of diphenyltitanocenes with ethynylbenzene were carried out in the presence of 20 mol% Pd (OAc) 2 in DMF .
Results or Outcomes
The reactions produced coupling products in a remarkable 99% yield. Various diaryltitanocenes and alkynes under standard conditions yielded corresponding cross-coupling products with moderate to good yields .
Methylenation Agent for Carbonyl Compounds
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is used as a methylenating agent for carbonyl compounds . It has many advantages such as easy preparation, simple operation, and a wide range of reactions .
Methods of Application
This reagent is applicable to a variety of carbonyl compounds, including aldehydes, ketones, esters, lactones, and readily enolated ketones and more acidic substrates . The exact experimental procedures and technical details would depend on the specific reaction being carried out.
Results or Outcomes
This reagent is very effective for the methylene reactions of alkyl ketones, aryl ketones, and cyclic ketone compounds, although it yields only moderate yields for the reaction of aldehydes .
Application in the Synthesis of Titanocene Dichloride
Specific Scientific Field
This application is in the field of Inorganic Chemistry .
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is used in the synthesis of titanocene dichloride .
Methods of Application
The compound is synthesized using a solution of methyl lithium (1.6M,47.3mL,76mmol) at -10°C, slowly added to titanium dichlorocene (33.3mmol) in a suspension of anhydrous toluene (100mL), and stirred at the same temperature for 45 minutes .
Results or Outcomes
The reaction mixture was added (via cannula) to a solution of ammonium chloride (1.2g) in water (24ml) cooled to -10°C. The two phases are separated, the organic layer is washed with cold water (3 × 20ml) and salt water (1 × 20ml), dried by sodium sulfate, filtered and concentrated under reduced pressure to 60ml, which contains dicyclopentadienyl dimethyl titanium .
Methylation Reagent for Carbonyl Compounds
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is a methylation reagent for carbonyl compounds . It is known for its ease of preparation, simplicity of operation, and wide range of applicable reactions .
Methods of Application
This reagent is suitable for various carbonyl compounds, including aldehydes, ketones, esters, lactones, as well as ketones that are prone to enolization . The exact experimental procedures and technical details would depend on the specific reaction being carried out.
Results or Outcomes
The outcomes of these reactions would also depend on the specific reaction conditions and reactants used .
Used in Solution Form for C-C Bond Formation (Olefination)
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Bis(cyclopentadienyl)dimethyltitanium is used in solution form, such as a 5 wt.% solution in toluene, for C-C Bond Formation (Olefination) .
安全和危害
Bis(cyclopentadienyl)dimethyltitanium is considered hazardous. It is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
属性
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNMHOFZZXZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis-(Cyclopentadienyl)dimethyltitanium | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-3-azabicyclo[3.3.1]nonan-9-YL 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1143239.png)
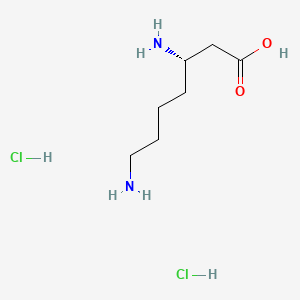

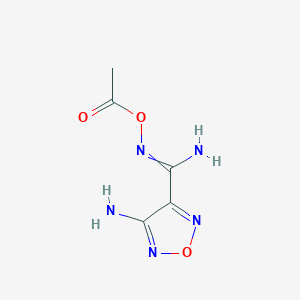
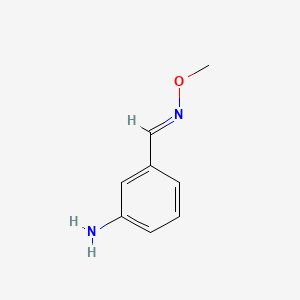
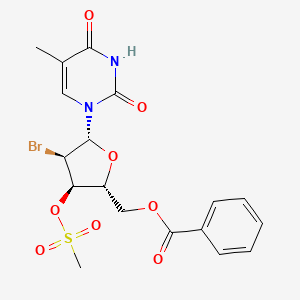
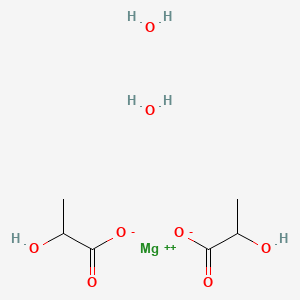
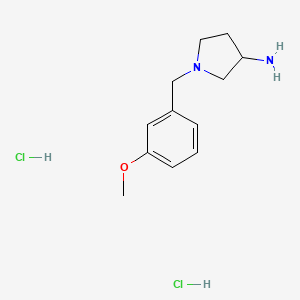
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)